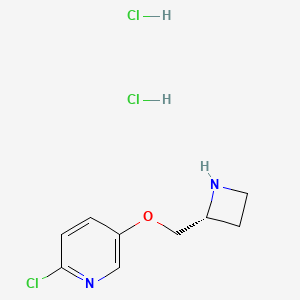

Tebanicline dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMFFIXATGBQGR-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tebanicline Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebanicline (B178171) dihydrochloride (B599025) (also known as ABT-594) is a potent synthetic analgesic that acts as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Developed by Abbott Laboratories as a structural analog of the highly potent but toxic alkaloid epibatidine, tebanicline exhibited promising analgesic properties in preclinical and early clinical studies.[1][2] Although its development was halted due to gastrointestinal side effects, a comprehensive understanding of its mechanism of action remains crucial for the ongoing development of selective nAChR modulators for pain and other neurological disorders. This technical guide provides an in-depth overview of the molecular and cellular mechanisms underlying the pharmacological effects of tebanicline dihydrochloride.

Core Mechanism of Action: Targeting Neuronal Nicotinic Acetylcholine Receptors

Tebanicline's primary mechanism of action is its interaction with neuronal nAChRs, which are ligand-gated ion channels expressed throughout the central and peripheral nervous system. It functions as a partial agonist, binding to these receptors and inducing a conformational change that opens the ion channel, leading to cation influx and neuronal depolarization.

Receptor Subtype Selectivity

Tebanicline exhibits a high affinity and selectivity for the α4β2 subtype of nAChRs, which is abundantly expressed in the brain and implicated in pain processing.[2][3][4] It also binds to the α3β4 subtype, commonly found in autonomic ganglia.[1] This interaction with ganglionic nAChRs is thought to contribute to its side-effect profile.[5] Tebanicline shows significantly lower affinity for the neuromuscular nAChR subtype (α1β1δγ), contributing to a favorable separation between its analgesic effects and neuromuscular side effects.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of tebanicline with various nAChR subtypes and other receptors.

Table 1: Binding Affinity of Tebanicline at Nicotinic and Adrenergic Receptors

| Receptor Subtype | Ligand | Tissue/Cell Source | Ki (nM) | Reference |

| α4β2 nAChR | --INVALID-LINK---Cytisine | Rat Brain | 0.037 | [3] |

| α4β2 nAChR | --INVALID-LINK---Cytisine | Transfected Human Receptor | 0.055 | [3] |

| α1β1δγ nAChR | [125I]α-Bungarotoxin | - | 10,000 | [3][4] |

| α-1B Adrenoreceptor | - | - | 890 | [3][4] |

| α-2B Adrenoreceptor | - | - | 597 | [3][4] |

| α-2C Adrenoreceptor | - | - | 342 | [3][4] |

Table 2: Functional Activity of Tebanicline at Different nAChR Subtypes

| Cell Line/System | nAChR Subtype Expressed | Assay | EC50 (nM) | Intrinsic Activity (vs. Nicotine) | Reference |

| K177 Cells | Transfected Human α4β2 | 86Rb+ Efflux | 140 | 130% | [3][4] |

| IMR-32 Cells | Sympathetic Ganglion-like | 86Rb+ Efflux | 340 | 126% | [3] |

| F11 Cells | Sensory Ganglion-like | 86Rb+ Efflux | 1220 | 71% | [3] |

| Oocytes | Transfected Human α7 | Ion Current Measurement | 56,000 | 83% | [3] |

Signaling Pathways and Downstream Effects

The activation of α4β2 nAChRs by tebanicline in the central nervous system initiates a cascade of events that ultimately leads to analgesia.

Activation of presynaptic α4β2 nAChRs by tebanicline leads to membrane depolarization and subsequent influx of calcium ions. This increase in intracellular calcium facilitates the release of neurotransmitters. A key downstream effect is the engagement of descending inhibitory pain pathways, which involves the release of serotonin (5-HT) and norepinephrine (NE) in the spinal cord, ultimately suppressing pain signals.[5] Furthermore, tebanicline has been shown to inhibit the release of calcitonin gene-related peptide (CGRP) from C-fibers in the dorsal horn of the spinal cord, a peptide involved in pain transmission.[3]

There is also evidence suggesting a potential interaction with the endogenous opioid system. The analgesic effects of tebanicline can be partially blocked by the opioid antagonist naloxone (B1662785) in some preclinical models, indicating a complex interplay between the nicotinic and opioid pathways in mediating its antinociceptive effects.[6]

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol is based on the methodology described for determining the binding affinity of compounds to the α4β2 nAChR.

Methodology:

-

Membrane Preparation: Homogenized rat brain tissue is subjected to differential centrifugation to isolate cell membranes containing the nAChRs. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Competitive Binding: The prepared membranes are incubated with a fixed concentration of the radioligand, --INVALID-LINK---cytisine, and varying concentrations of this compound.

-

Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assay: 86Rb+ Efflux

This assay measures the functional activity of tebanicline as an agonist by quantifying ion flux through the nAChR channel.

Methodology:

-

Cell Culture: Cells expressing the nAChR subtype of interest (e.g., K177 cells transfected with human α4β2 nAChRs) are cultured to confluence.

-

Loading: The cells are loaded with the radioactive tracer 86Rb+, a surrogate for K+, by incubation in a loading buffer containing 86RbCl.

-

Washing: Excess extracellular 86Rb+ is removed by washing the cells with a buffer.

-

Stimulation: The cells are then exposed to varying concentrations of this compound for a short period.

-

Efflux Measurement: The amount of 86Rb+ released from the cells into the supernatant is measured.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined. The intrinsic activity is calculated by comparing the maximal response induced by tebanicline to that of a full agonist, such as nicotine.

Conclusion

This compound exerts its analgesic effects primarily through the partial agonism of neuronal α4β2 nicotinic acetylcholine receptors. Its high affinity and selectivity for this subtype, coupled with its ability to engage descending pain inhibitory pathways, underscore the therapeutic potential of targeting nAChRs for pain management. While the clinical development of tebanicline was halted, the detailed characterization of its mechanism of action provides a valuable framework for the design and development of next-generation nAChR modulators with improved efficacy and safety profiles. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers in the field of nicotinic receptor pharmacology and drug discovery.

References

- 1. Tebanicline - Wikipedia [en.wikipedia.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Tebanicline Dihydrochloride for Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebanicline dihydrochloride (B599025) (ABT-594) is a potent, centrally acting analgesic that has been investigated for the treatment of neuropathic pain. As a selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 subtype, Tebanicline represents a non-opioid mechanism of action for pain relief.[1] This technical guide provides an in-depth overview of the preclinical and clinical research on Tebanicline, with a focus on its application in neuropathic pain studies. The document details its mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and visualizes the underlying signaling pathways.

Mechanism of Action

Tebanicline's analgesic properties stem from its activity as a partial agonist at α4β2 neuronal nAChRs.[1] These receptors are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. Activation of α4β2 nAChRs by Tebanicline modulates the release of several neurotransmitters crucial in pain signaling pathways, including acetylcholine, dopamine, GABA, and norepinephrine.[[“]]

The analgesic effect is believed to be mediated through the activation of descending inhibitory pain pathways.[3] Stimulation of supraspinal and midbrain α4β2 nAChRs activates these pathways, leading to a reduction in pain signal transmission in the spinal cord.[3] Specifically, activation of α4β2 nAChRs on GABAergic neurons in the substantia nigra pars reticulata has been shown to mediate a cholinergic analgesic circuit, relieving hyperalgesia in both acute and chronic pain states.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of Tebanicline in the context of neuropathic pain.

Preclinical Efficacy in Neuropathic Pain Models

| Animal Model | Species | Route of Administration | Doses Tested | Key Findings | Reference |

| Chronic Constriction Injury (CCI) of the sciatic nerve | Rat | Intraperitoneal (i.p.) | Not specified | Dose-dependently reversed mechanical allodynia. | [5] |

| Diabetic Peripheral Neuropathy (Streptozotocin-induced) | Rat | Not specified | Not specified | Reduction in mechanical hyperalgesia. | [5] |

| Chemotherapy-induced neuropathic pain | Rat | Not specified | Not specified | Reduction in mechanical hyperalgesia and cold allodynia. | [5] |

Phase II Clinical Trial in Diabetic Peripheral Neuropathic Pain

A randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of Tebanicline in 266 patients with diabetic peripheral neuropathic pain (DPNP).[6]

Efficacy Results

| Treatment Group | Mean Decrease in 0-10 Pain Rating Scale (PRS) Score from Baseline | Proportion of Patients with ≥50% Improvement in PRS |

| Placebo | -1.1 | Not specified |

| Tebanicline 150 µg BID | -1.9 | Greater than placebo |

| Tebanicline 225 µg BID | -1.9 | Greater than placebo |

| Tebanicline 300 µg BID | -2.0 | Greater than placebo |

Adverse Events

| Treatment Group | Adverse Event Dropout Rate | Most Frequent Adverse Events |

| Placebo | 9% | N/A |

| Tebanicline 150 µg BID | 28% | Nausea, dizziness, vomiting, abnormal dreams, asthenia |

| Tebanicline 225 µg BID | 46% | Nausea, dizziness, vomiting, abnormal dreams, asthenia |

| Tebanicline 300 µg BID | 66% | Nausea, dizziness, vomiting, abnormal dreams, asthenia |

Pharmacokinetic Parameters

Detailed pharmacokinetic data for Tebanicline (ABT-594) in humans and animals, such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in publicly available literature. However, it is known to be orally active, though it is approximately 10-fold less potent by this route compared to intraperitoneal administration in mice.[7]

Experimental Protocols

Preclinical Neuropathic Pain Models

1. Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This model is used to induce a painful peripheral neuropathy that mimics some of the symptoms of human neuropathic pain.

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a skin incision on the lateral aspect of the thigh.

-

Separate the biceps femoris and the gluteus superficialis muscles to expose the common sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to the trifurcation, with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

-

Close the muscle layer and the skin incision with sutures.

-

-

Behavioral Assessment:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) in response to the application of calibrated filaments to the plantar surface of the hind paw is measured. A decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia. Assessments are typically performed at baseline and at various time points post-surgery (e.g., 7, 14, and 21 days).[8]

-

2. Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy in Rats

This model is used to study the painful complications of diabetes.

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Induction of Diabetes:

-

Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg, dissolved in a citrate (B86180) buffer (pH 4.5).

-

Confirm the diabetic state by measuring blood glucose levels (e.g., from a tail vein blood sample) a few days after STZ injection. Blood glucose levels above a certain threshold (e.g., 250 mg/dL) are indicative of diabetes.

-

-

Behavioral Assessment:

-

Mechanical Hyperalgesia: Similar to the CCI model, mechanical sensitivity is assessed using von Frey filaments to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Can be assessed using a plantar test apparatus, where a radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A shorter withdrawal latency indicates thermal hyperalgesia.

-

Clinical Trial Protocol (Phase II in DPNP)

-

Study Design: A randomized, multicenter, double-blind, placebo-controlled study.[6]

-

Patient Population: 266 patients with diabetic peripheral neuropathic pain.[6]

-

Treatment Arms:

-

Placebo

-

Tebanicline 150 µg BID

-

Tebanicline 225 µg BID

-

Tebanicline 300 µg BID

-

-

Dosing Regimen: Patients were titrated to their assigned fixed dose over a period of 7 days and then maintained at that dose for an additional 6 weeks.[6]

-

Primary Efficacy Measure: The change from baseline to the final evaluation in the average daily diary-based 0-10 Pain Rating Scale (PRS) score.[6]

-

Safety Assessment: Monitoring and recording of all adverse events.

Signaling Pathways and Experimental Workflows

References

- 1. Tebanicline - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. Novel agonist of α4β2* neuronal nicotinic receptor with antinociceptive efficacy in rodent models of acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α4 nicotinic receptors on GABAergic neurons mediate a cholinergic analgesic circuit in the substantia nigra pars reticulata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of ABT-594 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

Tebanicline Dihydrochloride: A Deep Dive into its Nicotinic Acetylcholine Receptor Targets

For Researchers, Scientists, and Drug Development Professionals

Tebanicline dihydrochloride (B599025), also known as ABT-594, is a potent synthetic analgesic that emerged from the quest for safer, non-opioid pain therapeutics. Developed by Abbott Laboratories, it is a structural analog of the potent but toxic frog-derived compound, epibatidine. Tebanicline's journey through preclinical and clinical development has provided valuable insights into the therapeutic potential and challenges of targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) for pain management. This technical guide synthesizes the available scientific literature to provide an in-depth look at Tebanicline's target receptors, its mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile.

Primary Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Tebanicline dihydrochloride exerts its effects primarily by acting as a partial agonist at neuronal nicotinic acetylcholine receptors.[1] These ligand-gated ion channels are crucial for various physiological processes in the central and peripheral nervous systems. The main subtypes targeted by Tebanicline are α4β2 and α3β4 .[1][2][3] It is often described as a selective α4β2 nAChR agonist.

The α4β2 subtype is the most abundant high-affinity nicotine (B1678760) binding site in the brain and is a key player in the modulation of pain perception. Tebanicline's high affinity for this receptor subtype is central to its analgesic properties.[4]

Quantitative Analysis of Receptor Interaction

The following table summarizes the binding affinities and functional potencies of Tebanicline at its primary target receptors. This data is crucial for understanding the compound's selectivity and therapeutic window.

| Receptor Subtype | Ligand | Parameter | Value | Species | Assay Type | Reference |

| α4β2 nAChR | Tebanicline (ABT-594) | Ki | 0.035 nM | Rat | Radioligand Binding ([³H]cytisine) | J Pharmacol Exp Ther. 1998;285(2):777-86. |

| EC50 | 2.1 nM | Human | ⁸⁶Rb⁺ Efflux | J Pharmacol Exp Ther. 1998;285(2):777-86. | ||

| α3β4 nAChR | Tebanicline (ABT-594) | Ki | 1.2 nM | Rat | Radioligand Binding ([³H]cytisine) | J Pharmacol Exp Ther. 1998;285(2):777-86. |

| EC50 | 18 nM | Human | ⁸⁶Rb⁺ Efflux | J Pharmacol Exp Ther. 1998;285(2):777-86. | ||

| α7 nAChR | Tebanicline (ABT-594) | Ki | >10,000 nM | Rat | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | J Pharmacol Exp Ther. 1998;285(2):777-86. |

| Ganglionic nAChR | Tebanicline (ABT-594) | EC50 | 1.1 µM | Rat | Superior Cervical Ganglion Depolarization | J Pharmacol Exp Ther. 1998;285(2):777-86. |

| Muscle nAChR | Tebanicline (ABT-594) | Ki | >10,000 nM | Rat | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | J Pharmacol Exp Ther. 1998;285(2):777-86. |

Mechanism of Action and Downstream Signaling

As a partial agonist, Tebanicline binds to and activates nAChRs, but with lower efficacy than the endogenous agonist, acetylcholine. This partial activation leads to the opening of the non-selective cation channel, resulting in depolarization of the neuron. The influx of Na⁺ and Ca²⁺ ions triggers a cascade of downstream events, including the modulation of neurotransmitter release (e.g., dopamine (B1211576) and norepinephrine), which is believed to be a key mechanism underlying its analgesic effects.

The following diagram illustrates the proposed signaling pathway of Tebanicline at the α4β2 nAChR.

References

- 1. Tebanicline - Wikipedia [en.wikipedia.org]

- 2. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulators of nicotinic acetylcholine receptors as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Tebanicline Dihydrochloride: A Technical Guide to its Solubility in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebanicline (B178171), a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has been a subject of significant interest for its analgesic properties. As with any compound in the drug discovery and development pipeline, understanding its solubility characteristics is paramount for accurate in vitro screening, formulation, and preclinical studies. Dimethyl sulfoxide (B87167) (DMSO) is a ubiquitous solvent used for creating stock solutions of research compounds. This technical guide provides an in-depth overview of the solubility of tebanicline dihydrochloride (B599025) in DMSO, including quantitative data, detailed experimental protocols for solubility determination, and the relevant biological signaling pathway.

Physicochemical Properties of Tebanicline and its Salts

Tebanicline has been studied in various forms, including the free base, a hydrochloride salt, and a dihydrochloride salt. It is crucial to distinguish between these forms as their physicochemical properties, including molecular weight and solubility, differ.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Tebanicline (Free Base) | 198283-73-7 | C₉H₁₁ClN₂O | 198.65[1][2] |

| Tebanicline Hydrochloride | 203564-54-9 | C₉H₁₂Cl₂N₂O | 235.11[3][4] |

| Tebanicline Dihydrochloride | 209326-19-2 | C₉H₁₃Cl₃N₂O | 271.57 |

Solubility of this compound in DMSO

This compound exhibits high solubility in DMSO, making it a suitable solvent for the preparation of concentrated stock solutions for research purposes. However, reported values vary, and experimental conditions can significantly impact the observed solubility.

| Reported Solubility | Molar Concentration (mM) | Conditions and Notes | Source |

| ≥ 34 mg/mL | 125.20 | No specific conditions mentioned. | [5] |

| 100 mg/mL | 368.23 | Requires sonication for dissolution. It is also noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended.[6] | [6] |

The discrepancy in these values highlights the importance of standardized experimental protocols and the reporting of specific conditions, such as temperature, sonication, and the purity/age of the DMSO used.

Experimental Protocol: Thermodynamic Solubility Determination in DMSO

The saturation shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7] This method measures the concentration of a solute in a saturated solution that is in equilibrium with its solid form.

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Analytical balance

-

Pipettes

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved and that equilibrium can be established between the dissolved and undissolved compound.

-

Solvent Addition: Add a known volume of DMSO to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled incubator on an orbital shaker. The solution should be agitated for a prolonged period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.[5][7] The temperature should be maintained at a constant, specified value (e.g., 25°C).

-

Phase Separation: After incubation, allow the vial to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vial at high speed.

-

Sample Collection: Carefully collect a supernatant aliquot from the centrifuged sample. It is critical not to disturb the solid pellet at the bottom of the vial.

-

Dilution: Dilute the collected supernatant with DMSO to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Signaling Pathway of Tebanicline

Tebanicline acts as a potent partial agonist at neuronal α4β2 nicotinic acetylcholine receptors (nAChRs).[2][8] These receptors are ligand-gated ion channels located on the surface of neurons. The binding of tebanicline to the α4β2 nAChR induces a conformational change in the receptor, opening the channel.

This channel opening allows for the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), into the neuron. The influx of these positively charged ions leads to the depolarization of the cell membrane. This depolarization can trigger the firing of action potentials and, particularly through the influx of Ca²⁺, can lead to the release of various neurotransmitters, including dopamine, from the presynaptic terminal. This modulation of neurotransmitter release in specific brain regions is believed to be the primary mechanism behind tebanicline's analgesic effects.[9][10]

References

- 1. Tebanicline | C9H11ClN2O | CID 3075702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tebanicline - Wikipedia [en.wikipedia.org]

- 3. Cas 203564-54-9,Tebanicline (hydrochloride) | lookchem [lookchem.com]

- 4. Tebanicline hydrochloride | C9H12Cl2N2O | CID 72193963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Tebanicline Dihydrochloride and Epibatidine: Toxicity, Mechanism of Action, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the toxicological profiles of tebanicline (B178171) dihydrochloride (B599025) and its parent compound, epibatidine (B1211577). Both are potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, with epibatidine being a natural alkaloid renowned for its analgesic properties, which are approximately 200 times that of morphine. However, its clinical utility is hampered by a narrow therapeutic window and severe toxicity.[1] Tebanicline (formerly ABT-594) was developed as a less toxic analog, demonstrating potent analgesic activity in preclinical and clinical trials, though its development was halted due to adverse gastrointestinal effects.[1] This guide details their quantitative toxicity, mechanisms of action, and the experimental protocols used in their evaluation.

Quantitative Toxicity and Pharmacological Data

The following tables summarize the key quantitative data for tebanicline dihydrochloride and epibatidine, facilitating a direct comparison of their toxicity and pharmacological activity.

Table 1: Comparative Acute Toxicity

| Compound | LD₅₀ (Median Lethal Dose) | Animal Model | Route of Administration | Reference |

| Tebanicline (ABT-594) | 19.1 µmol/kg | Mouse | Intraperitoneal (i.p.) | [2] |

| Epibatidine | 1.46 - 13.98 µg/kg | Mouse | Not Specified | [3] |

Table 2: Comparative Analgesic Potency and Receptor Binding Affinity

| Compound | Analgesic ED₅₀ | nAChR Subtype Affinity (Kᵢ) | Animal Model (Analgesia) | Reference |

| Tebanicline (ABT-594) | 0.05 - 0.1 mg/kg (s.c.) | α4β2: 37 pM (rat brain) | Rat | [4][5] |

| α1β1δγ: 10,000 nM | [5] | |||

| Epibatidine | 0.005 - 0.01 mg/kg (s.c.) | α4β2: 70 pM | Rat | [4] |

| α1β1δγ: 2.7 nM | [5] |

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

Both tebanicline and epibatidine exert their effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Their primary targets are the neuronal nAChR subtypes, particularly the α4β2 and α3β4 subtypes.[1]

Upon binding, these agonists induce a conformational change in the receptor, opening a central ion channel permeable to cations, primarily Na⁺ and Ca²⁺.[6] The influx of these ions leads to depolarization of the neuronal membrane, triggering a cascade of downstream signaling events.

The analgesic effects of these compounds are largely attributed to the activation of α4β2 nAChRs in the central nervous system. This activation can modulate the release of various neurotransmitters, including dopamine (B1211576) and norepinephrine, which are involved in pain signaling pathways.[7] However, the high toxicity of epibatidine is linked to its potent, non-selective activation of various nAChR subtypes, including those in the autonomic ganglia (α3β4) and at the neuromuscular junction, leading to severe cardiovascular and neuromuscular side effects.[8] Tebanicline was designed to have greater selectivity for the neuronal α4β2 subtype over the neuromuscular subtype, which contributes to its improved safety profile.[5]

Signaling Pathways

The activation of nAChRs by tebanicline and epibatidine initiates a series of intracellular events. The following diagrams illustrate the proposed signaling pathways leading to both therapeutic (analgesic) and toxic effects.

Figure 1: Therapeutic Signaling Pathway of Tebanicline and Epibatidine.

Figure 2: Toxic Signaling Pathway of Epibatidine.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the toxicological and pharmacological evaluation of tebanicline and epibatidine.

Determination of Acute Toxicity (LD₅₀)

The median lethal dose (LD₅₀) is a standardized measure of the acute toxicity of a substance.

-

Objective: To determine the dose of a test compound that is lethal to 50% of the test animal population.

-

Animal Model: Typically mice or rats of a specific strain, age, and sex.

-

Procedure:

-

Dose Range Finding: A preliminary study with a small number of animals is conducted to determine an approximate lethal dose range.

-

Group Assignment: Animals are randomly assigned to several groups, including a control group receiving the vehicle and multiple test groups receiving logarithmically spaced doses of the compound.

-

Administration: The compound is administered via a specific route (e.g., intraperitoneal, intravenous, oral).

-

Observation: Animals are observed systematically for a defined period (e.g., 24-48 hours) for signs of toxicity and mortality.

-

Data Analysis: The LD₅₀ value is calculated using statistical methods such as probit analysis or the Reed-Muench method.

-

Figure 3: Experimental Workflow for LD₅₀ Determination.

Hot-Plate Test for Analgesia

The hot-plate test is a common method for assessing the analgesic effects of compounds in response to a thermal stimulus.

-

Objective: To determine the analgesic potency (ED₅₀) of a test compound.

-

Apparatus: A temperature-controlled hot plate.

-

Animal Model: Typically mice or rats.

-

Procedure:

-

Acclimation: Animals are habituated to the testing environment before the experiment.

-

Baseline Latency: Each animal is placed on the hot plate (maintained at a constant temperature, e.g., 55°C), and the time until a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

Compound Administration: Animals are treated with the test compound or vehicle control.

-

Post-Treatment Latency: At predetermined time points after administration, the hot-plate test is repeated.

-

Data Analysis: An increase in the latency to respond is indicative of an analgesic effect. The ED₅₀ is calculated from the dose-response curve.

-

Conclusion

This compound represents a significant effort in medicinal chemistry to mitigate the severe toxicity of epibatidine while retaining its potent analgesic properties. The quantitative data clearly demonstrates a wider therapeutic window for tebanicline compared to its parent compound. The reduced toxicity of tebanicline is primarily attributed to its higher selectivity for the α4β2 nAChR subtype and lower affinity for neuromuscular and ganglionic subtypes. Understanding the distinct signaling pathways and toxicological profiles of these two compounds is crucial for the future development of safer and more effective nicotinic receptor-based analgesics. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of novel nAChR modulators.

References

- 1. Tebanicline - Wikipedia [en.wikipedia.org]

- 2. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Analgesic and toxic effects of ABT-594 resemble epibatidine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ABT-594: A Potent Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-594, also known as Tebanicline, is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a primary affinity for the α4β2 subtype.[1][2] Developed as an analog of the natural alkaloid epibatidine, ABT-594 was engineered to retain the potent analgesic properties of its parent compound while exhibiting a significantly improved safety profile.[3][4] Preclinical studies have demonstrated its efficacy in a wide range of animal models of acute, chronic, and neuropathic pain.[5] Furthermore, a Phase II clinical trial has provided proof-of-concept for the analgesic efficacy of nAChR agonists in neuropathic pain.[5] This technical guide provides a comprehensive overview of ABT-594, including its mechanism of action, receptor binding and functional activity, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Introduction: From Poison Dart Frogs to Pain Therapeutics

The discovery of ABT-594 is rooted in the exploration of natural compounds with potent biological activity. Its journey began with epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison-dart frog, Epipedobates tricolor.[3][4] Epibatidine was found to be a powerful analgesic, with a potency estimated to be 200 times that of morphine.[3] However, its extreme toxicity precluded its therapeutic use.[3] This led to the development of synthetic analogs, such as ABT-594, with the goal of separating the analgesic effects from the severe side effects.[3][4] ABT-594 emerged from this research as a promising candidate, demonstrating a clear separation between its analgesic effects and its potential for toxicity.

Mechanism of Action: Targeting Neuronal Nicotinic Acetylcholine Receptors

ABT-594 exerts its effects by acting as an agonist at neuronal nAChRs. These receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[6][7] Upon binding of an agonist like acetylcholine or ABT-594, the channel opens, allowing the influx of cations such as Na+ and Ca2+.[6][8] This influx leads to depolarization of the neuronal membrane and the initiation of downstream signaling cascades.[6]

The analgesic effects of ABT-594 are primarily mediated through the activation of α4β2 nAChRs in the brain and spinal cord.[1][2] Activation of these receptors in brainstem regions is thought to engage descending inhibitory pain pathways, which in turn suppress pain signals at the level of the spinal cord.[2]

Quantitative Data

Receptor Binding Affinity

The binding affinity of ABT-594 for various nAChR subtypes and other receptors has been characterized using radioligand binding assays. The data clearly demonstrates its high affinity and selectivity for the α4β2 nAChR subtype.

| Receptor Subtype | Ligand | Tissue/System | Ki (nM) | Reference(s) |

| Neuronal nAChRs | ||||

| α4β2 | --INVALID-LINK---Cytisine | Rat Brain | 0.037 | [1] |

| α4β2 | --INVALID-LINK---Cytisine | Transfected Human Receptor | 0.055 | [1] |

| α1β1δγ (Neuromuscular) | [125I]α-Bungarotoxin | - | 10,000 | [1] |

| Brain α-Btx-sensitive | - | - | >4620 | [1] |

| Other Receptors | ||||

| Adrenoreceptor α-1B | - | - | 890 | [1] |

| Adrenoreceptor α-2B | - | - | 597 | [1] |

| Adrenoreceptor α-2C | - | - | 342 | [1] |

Ki: Inhibitory constant. A lower Ki value indicates a higher binding affinity.

Functional Activity

The functional activity of ABT-594 as an nAChR agonist has been assessed through various in vitro assays, such as measuring cation efflux.

| Assay System | Measurement | EC50 (nM) | Intrinsic Activity (vs. Nicotine) | Reference(s) |

| Transfected human α4β2 nAChR (K177 cells) | 86Rb+ efflux | 140 | 130% | [1] |

| IMR-32 cells (sympathetic ganglion-like) | 86Rb+ efflux | 340 | 126% | [1] |

| F11 dorsal root ganglion cell line (sensory ganglion-like) | 86Rb+ efflux | 1220 | 71% | [1] |

| Human α7 homooligomeric nAChR (oocytes) | Ion currents | 56,000 | 83% | [1] |

EC50: Half maximal effective concentration.

Preclinical In Vivo Data (Mice)

Preclinical studies in mice have established the antinociceptive effects and safety profile of ABT-594.

| Parameter | Route of Administration | Value (µmol/kg) | Test | Reference(s) |

| Maximally-effective antinociceptive dose | i.p. | 0.62 | Hot-plate, cold-plate, abdominal constriction | [9] |

| ED50 for overt seizure production | i.p. | 1.9 | - | [9] |

| LD50 | i.p. | 19.1 | - | [9] |

ED50: Median effective dose. LD50: Median lethal dose.

Clinical Trial Data (Phase II)

A Phase II clinical trial evaluated the efficacy and safety of ABT-594 in patients with diabetic peripheral neuropathic pain.

| Treatment Group | Mean Decrease in Pain Rating Scale (0-10) | Adverse Event Dropout Rate | Most Frequent Adverse Events | Reference(s) |

| Placebo | -1.1 | 9% | - | [5] |

| ABT-594 150 µg BID | -1.9 | 28% | Nausea, dizziness, vomiting, abnormal dreams, asthenia | [5] |

| ABT-594 225 µg BID | -1.9 | 46% | Nausea, dizziness, vomiting, abnormal dreams, asthenia | [5] |

| ABT-594 300 µg BID | -2.0 | 66% | Nausea, dizziness, vomiting, abnormal dreams, asthenia | [5] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in the key experiments can be outlined as follows.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor. A common method for nAChRs involves competitive binding with a radiolabeled ligand.

Methodology Outline:

-

Membrane Preparation: Tissue (e.g., rat brain) or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.[10]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., --INVALID-LINK---cytisine for α4β2 nAChRs) and varying concentrations of the test compound (ABT-594).[1][11]

-

Separation: The mixture is filtered to separate the membranes with the bound radioligand from the unbound radioligand in the solution.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays (86Rb+ Efflux Assay)

This assay measures the functional activity of an agonist by quantifying the efflux of a radioactive cation (86Rb+, a surrogate for K+) from cells expressing the ion channel-linked receptor.

Methodology Outline:

-

Cell Culture: Cells stably expressing the nAChR subtype of interest (e.g., K177 cells with human α4β2 nAChRs) are cultured.[1]

-

Loading: The cells are loaded with 86Rb+.

-

Stimulation: The cells are exposed to varying concentrations of the agonist (ABT-594).

-

Efflux Measurement: The amount of 86Rb+ released from the cells into the surrounding medium is measured.

-

Data Analysis: The data is used to generate a dose-response curve and determine the EC50 and intrinsic activity of the compound.[1]

In Vivo Analgesia Models (Mouse Hot-Plate Test)

This is a standard behavioral test to assess the analgesic properties of a compound against thermal pain.

Methodology Outline:

-

Acclimation: Mice are acclimated to the testing environment.

-

Baseline Measurement: Each mouse is placed on a heated plate (e.g., 55°C), and the latency to a pain response (e.g., licking a hind paw or jumping) is recorded.

-

Drug Administration: The test compound (ABT-594) is administered, typically via intraperitoneal (i.p.) injection.[9]

-

Post-Treatment Measurement: At a specific time point after drug administration, the hot-plate test is repeated.[9]

-

Data Analysis: An increase in the latency to the pain response is indicative of an analgesic effect.[11]

Synthesis

The synthesis of ABT-594, (R)-5-(2-azetidinylmethoxy)-2-chloropyridine, has been approached through various synthetic routes. One key aspect is the preparation of the chiral azetidine (B1206935) intermediate. A concise asymmetric synthesis has been reported where the key intermediate, t-butoxycarbonyl protected (2R)-azetidinylalcohol, is obtained in three steps from the dibenzyl ester of D-aspartic acid.[12] Another crucial component is 2-chloro-5-hydroxypyridine, for which an alternative synthesis from 3-iodo-6-chloropyridine has been described.[13] These key intermediates are then coupled to form the final ABT-594 molecule.

Conclusion and Future Perspectives

ABT-594 represents a significant advancement in the quest for novel, non-opioid analgesics. Its high affinity and selectivity for the α4β2 nAChR subtype, coupled with a favorable preclinical profile, established it as a promising therapeutic candidate. While its clinical development was hampered by a narrow therapeutic window due to dose-limiting side effects such as nausea and dizziness, the proof-of-concept for the analgesic efficacy of nAChR agonists in humans has been firmly established.[2][5]

Future research in this area is likely to focus on developing nAChR modulators with even greater subtype selectivity to further improve the therapeutic index. The insights gained from the development and clinical evaluation of ABT-594 will undoubtedly continue to guide the design of the next generation of nicotinic analgesics.

References

- 1. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mmsl.cz [mmsl.cz]

- 4. Epibatidine - 594 - Molecule of the Month - September 2000 [chm.bris.ac.uk]

- 5. A randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of ABT-594 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 9. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

The Pharmacological Profile of Tebanicline Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tebanicline dihydrochloride (B599025) (also known as ABT-594) is a potent, centrally-acting analgesic that emerged from the study of epibatidine, a natural alkaloid with powerful pain-relieving properties. Developed by Abbott Laboratories, Tebanicline is a selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a distinct pharmacological profile that offered the promise of potent analgesia without the significant side effects associated with opioids. While its clinical development was halted due to gastrointestinal side effects, the study of Tebanicline has provided invaluable insights into the role of nAChRs in pain modulation and serves as a critical case study in the development of non-opioid analgesics. This technical guide provides an in-depth overview of the pharmacological properties of Tebanicline dihydrochloride, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Mechanism of Action

Tebanicline is a neuronal nicotinic acetylcholine receptor agonist.[1] Its primary mechanism of action is the selective binding to and activation of nAChRs in the central nervous system, particularly the α4β2 subtype.[2][3] Activation of these ligand-gated ion channels leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release. This activity within key pain-processing pathways, such as the descending pain modulatory system, is believed to be the basis for its analgesic effects.[4][5]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional activities of Tebanicline at various nAChR subtypes.

Table 1: Binding Affinity of this compound for Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Selectivity vs. α4β2 | Reference |

| Neuronal nAChRs | |||||

| α4β2 (rat brain) | --INVALID-LINK---Cytisine | Rat Brain Membranes | 0.037 | - | [3] |

| α4β2 (human, transfected) | --INVALID-LINK---Cytisine | K177 Cells | 0.055 | - | [3] |

| α7 (human, transfected) | [125I]α-Bungarotoxin | Oocytes | >10,000 | >180,000-fold | [3] |

| Neuromuscular nAChRs | |||||

| α1β1δγ | [125I]α-Bungarotoxin | - | 10,000 | >180,000-fold | [3] |

| Other Receptors | |||||

| Adrenoceptor α1B | - | - | 890 | - | [3] |

| Adrenoceptor α2B | - | - | 597 | - | [3] |

| Adrenoceptor α2C | - | - | 342 | - | [3] |

Table 2: Functional Activity of this compound at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype/Assay | Cell Line | Assay Type | EC50 (nM) | Intrinsic Activity (vs. Nicotine) | Reference |

| Human α4β2 | K177 Cells | 86Rb+ Efflux | 140 | 130% | [3] |

| nAChR (sympathetic ganglion-like) | IMR-32 Cells | 86Rb+ Efflux | 340 | 126% | [3] |

| nAChR (sensory ganglion-like) | F11 Dorsal Root Ganglion Cells | 86Rb+ Efflux | 1220 | 71% | [3] |

| Human α7 | Oocytes | Ion Current Measurement | 56,000 | 83% | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Tebanicline are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Tebanicline for various nAChR subtypes.

Protocol for α4β2 nAChR Binding:

-

Tissue Preparation: Membranes from rat brain tissue or cells stably expressing human α4β2 nAChRs (e.g., K177 cells) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Conditions: The binding assay is performed in a final volume of 250 µL containing the membrane preparation, the radioligand --INVALID-LINK---cytisine (a selective α4β2 ligand), and varying concentrations of Tebanicline.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 75 minutes) to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., nicotine). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of Tebanicline is calculated from the IC50 value (the concentration of Tebanicline that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional Assays: 86Rb+ Efflux Assay

Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of Tebanicline as a nAChR agonist.

Protocol:

-

Cell Culture: Cells expressing the nAChR subtype of interest (e.g., K177 cells for human α4β2) are cultured to confluence in appropriate multi-well plates.

-

Loading with 86Rb+: The cells are incubated with a buffer containing 86RbCl (a radioactive potassium analog) for a sufficient time to allow for its uptake into the cells.

-

Wash and Pre-incubation: The cells are washed with a buffer to remove extracellular 86Rb+ and then pre-incubated for a short period.

-

Agonist Stimulation: The cells are then exposed to varying concentrations of Tebanicline or a reference agonist (e.g., nicotine) for a defined period (e.g., 2-5 minutes). Activation of nAChRs leads to an efflux of 86Rb+ from the cells.

-

Quantification of Efflux: The supernatant containing the released 86Rb+ is collected, and the amount of radioactivity is measured using a scintillation counter. The remaining 86Rb+ in the cells is also quantified after cell lysis.

-

Data Analysis: The percentage of 86Rb+ efflux is calculated for each concentration of the agonist. The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) are determined by fitting the concentration-response data to a sigmoidal dose-response curve. The intrinsic activity is calculated as the ratio of the Emax of Tebanicline to the Emax of the reference agonist.

In Vivo Analgesia Models

3.3.1. Formalin Test

Objective: To assess the antinociceptive effects of Tebanicline in a model of persistent chemical pain.

Protocol:

-

Animal Model: The study is typically conducted in mice or rats.

-

Drug Administration: Tebanicline or a vehicle control is administered via a specific route (e.g., intraperitoneally or orally) at a predetermined time before the formalin injection.

-

Induction of Nociception: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one of the hind paws.

-

Behavioral Observation: Immediately after the formalin injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded over a specific period (e.g., 60 minutes). The response to formalin is typically biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).

-

Data Analysis: The total time spent in nociceptive behaviors during the early and late phases is quantified. The analgesic effect of Tebanicline is determined by the reduction in these behaviors compared to the vehicle-treated group.

3.3.2. Chronic Constriction Injury (CCI) Model

Objective: To evaluate the efficacy of Tebanicline in a model of neuropathic pain.

Protocol:

-

Surgical Procedure: In anesthetized rats, the sciatic nerve of one leg is loosely ligated with chromic gut sutures at multiple locations. This procedure leads to the development of tactile allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus) in the ipsilateral paw.

-

Post-operative Recovery and Baseline Testing: The animals are allowed to recover from surgery for several days to weeks, during which the neuropathic pain phenotype develops. Baseline sensitivity to mechanical and thermal stimuli is assessed.

-

Drug Administration: Tebanicline or a vehicle control is administered to the animals.

-

Behavioral Testing: At various time points after drug administration, the animals are tested for changes in their pain thresholds.

-

Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.

-

Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves' test). The latency to paw withdrawal is measured.

-

-

Data Analysis: The effect of Tebanicline is quantified as an increase in the paw withdrawal threshold (mechanical allodynia) or an increase in the paw withdrawal latency (thermal hyperalgesia) compared to baseline and to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize key aspects of Tebanicline's pharmacology.

Caption: Signaling pathway of Tebanicline at the α4β2 nicotinic acetylcholine receptor.

Caption: Experimental workflow for a radioligand binding assay to determine Tebanicline's affinity.

Caption: General experimental workflow for in vivo pain models used to evaluate Tebanicline.

Conclusion

This compound represents a significant milestone in the exploration of neuronal nicotinic acetylcholine receptors as targets for analgesia. Its high affinity and selectivity for the α4β2 subtype, coupled with potent efficacy in preclinical models of acute, persistent, and neuropathic pain, underscored the therapeutic potential of this class of compounds.[6][7] Although its clinical development was ultimately unsuccessful, the wealth of pharmacological data generated for Tebanicline continues to inform current drug discovery efforts aimed at developing safer and more effective non-opioid pain therapies. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic Modulation of Descending Pain Control Circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ABT-594, a novel cholinergic channel modulator, is efficacious in nerve ligation and diabetic neuropathy models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broad-spectrum, non-opioid analgesic activity by selective modulation of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Tebanicline Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebanicline (B178171) dihydrochloride (B599025), also known as ABT-594, is a potent and selective agonist of the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). Developed as an analog of the highly potent analgesic epibatidine, tebanicline was engineered to retain analgesic properties while minimizing the severe toxicities associated with its parent compound. Preclinical studies have demonstrated its efficacy in a variety of animal models of acute, persistent, and neuropathic pain.[1][2] This technical guide provides a comprehensive overview of the preclinical research findings for tebanicline dihydrochloride, focusing on its receptor binding profile, functional activity, in vivo efficacy, and safety pharmacology. The information is presented to facilitate further research and understanding of this class of non-opioid analgesics.

Core Data Summary

Receptor Binding Affinity and Functional Activity

Tebanicline exhibits high affinity and selectivity for the α4β2 nAChR subtype. The following tables summarize the key in vitro binding affinities (Ki) and functional potencies (EC50) of tebanicline at various nAChR subtypes.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor Subtype | Ligand | Preparation | Ki Value | Reference |

| α4β2 (rat brain) | --INVALID-LINK---cytisine | Rat brain membranes | 37 pM | [3] |

| α4β2 (human) | --INVALID-LINK---cytisine | Transfected K177 cells | 55 pM | [3] |

| α1β1δγ (neuromuscular) | [125I]α-bungarotoxin | Torpedo electroplax | 10,000 nM | [3] |

| α7 (human) | [125I]α-bungarotoxin | Oocytes | - | [3] |

| α-1B Adrenoreceptor | - | - | 890 nM | [3] |

| α-2B Adrenoreceptor | - | - | 597 nM | [3] |

| α-2C Adrenoreceptor | - | - | 342 nM | [3] |

Table 2: this compound Functional Activity (EC50)

| Receptor Subtype/Cell Line | Assay | EC50 Value | Intrinsic Activity (vs. Nicotine) | Reference |

| Human α4β2 (K177 cells) | 86Rb+ efflux | 140 nM | 130% | [3] |

| IMR-32 cells (sympathetic ganglion-like) | 86Rb+ efflux | 340 nM | 126% | [3] |

| F11 cells (dorsal root ganglion-like) | 86Rb+ efflux | 1220 nM | 71% | [3] |

| Human α7 (oocytes) | Ion currents | 56,000 nM | 83% | [3] |

In Vivo Efficacy in Preclinical Pain Models

Tebanicline has demonstrated significant antinociceptive effects across a range of animal models of pain. The following table summarizes the effective dose ranges and, where available, the ED50 values.

Table 3: Antinociceptive Efficacy of this compound in Animal Models

| Pain Model | Species | Route of Administration | Maximally Effective Dose | ED50 Value | Reference |

| Hot-Plate Test | Mouse | i.p. | 0.62 µmol/kg | - | [4] |

| Cold-Plate Test | Mouse | i.p. | 0.62 µmol/kg | - | [4] |

| Abdominal Constriction (Writhing) Assay | Mouse | i.p. | 0.62 µmol/kg | - | [4] |

| Hot-Plate Test | Rat | s.c. | 0.05 - 0.1 mg/kg | - | [5] |

| Formalin Test (persistent chemical) | Mouse | i.p. | Dose-dependent effect | - | [5] |

| Tail-Pressure Test (mechanical) | Mouse | i.p. | Dose-dependent effect | - | [5] |

| Freund's Complete Adjuvant (inflammatory) | Rat | - | Dose-dependent reversal of hyperalgesia | - | |

| Partial Sciatic Nerve Ligation (neuropathic) | Rat | - | Dose-dependent reversal of hyperalgesia | - |

Preclinical Safety and Toxicology

Preliminary safety pharmacology studies in mice have identified the therapeutic window for tebanicline.

Table 4: Preclinical Toxicology of this compound in Mice

| Effect | Route of Administration | ED50 / LD50 Value | Reference |

| Seizure Production | i.p. | 1.9 µmol/kg | [4] |

| Lethality (LD50) | i.p. | 19.1 µmol/kg | [4] |

Signaling Pathways and Mechanism of Action

The analgesic effects of tebanicline are primarily mediated through the activation of central α4β2 nAChRs. This activation is thought to engage descending inhibitory pain pathways, modulating the transmission of pain signals in the spinal cord. The antinociceptive effect of tebanicline is blocked by the nAChR antagonist mecamylamine (B1216088) but not by the opioid antagonist naltrexone, indicating a non-opioid mechanism of action.[4]

Caption: Proposed mechanism of tebanicline-induced analgesia.

Experimental Protocols

Hot-Plate Test

The hot-plate test is a widely used method to assess the response to a thermal pain stimulus, primarily for evaluating centrally acting analgesics.

-

Apparatus: A commercially available hot-plate apparatus with a flat, heated surface maintained at a constant temperature (e.g., 52-55°C). An open-ended cylindrical restrainer is often used to keep the animal on the heated surface.

-

Procedure:

-

Baseline Measurement: Each animal is placed individually on the hot plate, and a timer is started immediately.

-

Observation: The animal is observed for specific pain-related behaviors, such as licking or flicking of the hind paws, or jumping.

-

Latency Recording: The timer is stopped at the first definitive sign of a pain response, and this latency is recorded.

-

Cut-off Time: A pre-determined cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage. If no response is observed within this time, the animal is removed, and the cut-off time is recorded as its latency.

-

Drug Administration: The test compound (this compound) or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous).

-

Post-treatment Measurement: The hot-plate test is repeated at a specified time after drug administration (e.g., 30 minutes), and the response latency is recorded.

-

-

Data Analysis: The analgesic effect is determined by a statistically significant increase in the response latency compared to the baseline or vehicle-treated group.

Caption: Experimental workflow for the hot-plate test.

Formalin Test

The formalin test is a model of persistent chemical pain that involves two distinct phases of nociceptive behavior.

-

Procedure:

-

Acclimation: Animals are placed in an observation chamber for a period of acclimation.

-

Formalin Injection: A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

-

Observation: Following injection, the animal's behavior is observed, and the amount of time spent licking, biting, or flinching the injected paw is recorded.

-

Phases of Response: The observation period is typically divided into two phases: the early phase (acute pain), occurring within the first 5-10 minutes, and the late phase (inflammatory pain), which begins after a quiescent period and lasts for 20-40 minutes.

-

Drug Administration: this compound or vehicle is administered prior to the formalin injection at a specified time depending on the route of administration.

-

-

Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between drug-treated and vehicle-treated groups. A significant reduction in the duration of these behaviors indicates an antinociceptive effect.

Caption: Phases of the formalin test and the effect of tebanicline.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used preclinical model of neuropathic pain.

-

Surgical Procedure:

-

Anesthesia: The animal (typically a rat) is anesthetized.

-

Sciatic Nerve Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.

-

Ligation: Proximal to the sciatic trifurcation, four loose ligatures are placed around the nerve with approximately 1 mm spacing. The ligatures are tightened to cause a slight constriction of the nerve.

-

Closure: The muscle and skin are closed with sutures.

-

-

Behavioral Testing:

-

Post-operative Recovery: Animals are allowed to recover from surgery.

-

Assessment of Allodynia and Hyperalgesia: Several days after surgery, the development of neuropathic pain is assessed using tests such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

-

Drug Administration: this compound or vehicle is administered, and its effect on reversing the established allodynia and hyperalgesia is measured.

-

-

Data Analysis: A significant increase in the paw withdrawal threshold (von Frey) or latency (Hargreaves) in the drug-treated group compared to the vehicle-treated group indicates an anti-neuropathic pain effect.

Conclusion

The preclinical data for this compound strongly support its potent antinociceptive effects mediated by the selective agonism of α4β2 neuronal nicotinic acetylcholine receptors. Its efficacy in diverse models of pain, coupled with a non-opioid mechanism of action, highlights the therapeutic potential of this class of compounds. However, the development of tebanicline was halted in Phase II clinical trials due to a narrow therapeutic window and the emergence of dose-limiting side effects, primarily gastrointestinal.[6] Despite this, the extensive preclinical research on tebanicline provides a valuable foundation for the continued development of safer and more effective nAChR-targeting analgesics. Future research may focus on developing partial agonists or allosteric modulators of the α4β2 nAChR to achieve a better separation between analgesic efficacy and adverse effects.

References

- 1. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of ABT-594 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Tebanicline (ABT-594): A Technical Guide

An In-depth Examination of a Novel Non-Opioid Analgesic

Abstract

Tebanicline (ABT-594) is a potent, centrally acting analgesic that emerged from research into neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) as therapeutic targets for pain management. Developed by Abbott Laboratories, Tebanicline is a synthetic analog of the natural alkaloid epibatidine (B1211577), found in the skin of the poison dart frog Epipedobates tricolor. While epibatidine exhibited powerful analgesic properties, its clinical development was hampered by a narrow therapeutic window and significant toxicity. Tebanicline was engineered to retain the analgesic efficacy of epibatidine while possessing a more favorable safety profile, primarily through its selective agonist activity at the α4β2 nAChR subtype. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical pharmacology, and clinical development of Tebanicline. Detailed experimental protocols for key assays and visualizations of its signaling pathways are included to provide a thorough resource for researchers, scientists, and drug development professionals.

Introduction: The Quest for Non-Opioid Analgesics

The limitations of traditional opioid analgesics, including the risk of addiction, respiratory depression, and tolerance, have driven the search for alternative pain management strategies. Neuronal nicotinic acetylcholine receptors (nAChRs) have been identified as promising targets due to their role in modulating nociceptive pathways. The discovery of epibatidine, a potent nAChR agonist with analgesic effects 200 times that of morphine, validated this approach but also highlighted the need for subtype-selective compounds to mitigate adverse effects. This led to the development of Tebanicline (ABT-594), a derivative with high selectivity for the α4β2 nAChR subtype, which is highly expressed in the brain.[1]

Synthesis of Tebanicline (ABT-594)

The chemical name for Tebanicline is (R)-5-(2-azetidinylmethoxy)-2-chloropyridine. Its asymmetric synthesis is a critical aspect of its development, ensuring the production of the desired enantiomer with optimal pharmacological activity.

Synthetic Pathway Overview

A concise asymmetric synthesis of Tebanicline has been described, starting from D-aspartic acid. The key steps involve the formation of a protected (2R)-azetidinylalcohol intermediate, which is then coupled with a substituted pyridine (B92270) moiety.

Experimental Protocol: Asymmetric Synthesis of Tebanicline (ABT-594)

Objective: To synthesize (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (Tebanicline).

Materials:

-

D-aspartic acid dibenzyl ester

-

Trimethylsilyl chloride (TMS-Cl)

-

Triethylamine (TEA)

-

tert-Butylmagnesium chloride

-

Dichloromethane (DCM)

-

Lithium aluminum hydride (LiAlH4)

-

Tetrahydrofuran (THF)

-

Di-tert-butyl dicarbonate (B1257347) (Boc2O)

-

Methanesulfonyl chloride (MsCl)

-

Potassium hydroxide (B78521) (KOH)

-

N,N-Dimethylformamide (DMF)

-

p-Toluenesulfonic acid (TsOH) or Trifluoroacetic acid (TFA)

Procedure:

-

Cyclization: D-aspartic acid dibenzyl ester is cyclized using TMS-Cl, TEA, and tert-butylmagnesium chloride in DCM to yield the corresponding azetidinone.

-

Reduction: The azetidinone is reduced with LiAlH4 in THF to produce (2R)-azetidinemethanol.

-

Protection: The amino group of (2R)-azetidinemethanol is protected with a tert-butyloxycarbonyl (Boc) group using Boc2O in THF, affording N-Boc-(2R)-azetidinylmethanol.

-

Mesylation: The hydroxyl group of the protected intermediate is converted to a good leaving group by reaction with MsCl and TEA in THF to provide the mesylate.

-

Coupling: The mesylate is condensed with 2-chloro-5-hydroxypyridine in the presence of KOH in hot DMF to give the N-protected Tebanicline precursor.

-

Deprotection: The Boc protecting group is removed by treatment with an acid such as TsOH or TFA to yield the final product, Tebanicline.

Mechanism of Action

Tebanicline is a selective agonist of neuronal nAChRs, with a particularly high affinity for the α4β2 subtype.[1] These receptors are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in synaptic transmission and neuronal excitability.

Signaling Pathways

Activation of α4β2 nAChRs by Tebanicline leads to the opening of the ion channel, resulting in an influx of cations, primarily Na+ and Ca2+. This influx depolarizes the neuron, leading to the generation of action potentials and the release of various neurotransmitters, including dopamine (B1211576) and norepinephrine, which are implicated in the modulation of pain perception. The downstream signaling cascades initiated by α4β2 nAChR activation include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which are known to be involved in neuroprotection and modulation of neuroinflammation.[2]

Diagram: Tebanicline Signaling Pathway

Caption: Signaling cascade initiated by Tebanicline binding to α4β2 nAChRs.

Preclinical Development

The preclinical evaluation of Tebanicline involved a series of in vitro and in vivo studies to characterize its pharmacological profile and analgesic efficacy.

In Vitro Characterization

Binding Affinity: Radioligand binding assays were crucial in determining the affinity and selectivity of Tebanicline for various nAChR subtypes. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand (e.g., [3H]cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (Tebanicline).

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Tebanicline for the α4β2 nAChR.

Materials:

-

Cell membranes expressing human α4β2 nAChRs

-

[3H]cytisine (radioligand)

-

Tebanicline (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-